molecular formula C14H18BrNO2 B12896651 Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- CAS No. 79010-27-8

Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)-

Cat. No.: B12896651
CAS No.: 79010-27-8
M. Wt: 312.20 g/mol
InChI Key: YEXVGGMQLNFKAH-UHFFFAOYSA-N
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Description

"Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)-" is a brominated aromatic ketone characterized by a 5-bromo-substituted phenyl ring with a 2-(1-pyrrolidinyl)ethoxy substituent at the 2-position. This compound belongs to a class of acetophenone derivatives, where the ethanone (acetyl) group is attached to the aromatic ring.

Properties

CAS No.

79010-27-8

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

1-[5-bromo-2-(2-pyrrolidin-1-ylethoxy)phenyl]ethanone

InChI

InChI=1S/C14H18BrNO2/c1-11(17)13-10-12(15)4-5-14(13)18-9-8-16-6-2-3-7-16/h4-5,10H,2-3,6-9H2,1H3

InChI Key

YEXVGGMQLNFKAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)OCCN2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- typically involves multiple steps:

    Ethoxylation: The ethoxy group is introduced via an etherification reaction, often using ethyl bromide and a base like potassium carbonate.

    Pyrrolidinylation: The pyrrolidine ring is attached through a nucleophilic substitution reaction, where the ethoxy group reacts with pyrrolidine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the ethanone group to an alcohol.

    Substitution: The bromine atom can be substituted by various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions of brominated phenyl derivatives with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the pyrrolidine ring and bromine atom can impart significant biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and pyrrolidine ring can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Comparable Brominated Ethanones

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target: Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- 5-Br, 2-(2-(1-pyrrolidinyl)ethoxy) C₁₃H₁₆BrNO₂ 298.18 Pyrrolidine side chain enhances basicity; potential for hydrogen bonding.
1-(5-Bromo-2,4-dimethoxyphenyl)ethanone 5-Br, 2,4-OCH₃ C₁₀H₁₁BrO₃ 259.10 Methoxy groups increase lipophilicity; lacks nitrogen-based functionality.
1-(5-Bromo-2-methoxyphenyl)-2-phenylethanone 5-Br, 2-OCH₃, 2-Ph C₁₅H₁₃BrO₂ 305.17 Benzyl ketone moiety may alter π-π stacking interactions.
1-(5-Bromo-3-fluoropyridin-2-yl)ethanone 5-Br, 3-F (pyridine ring) C₇H₅BrFNO 218.03 Pyridine ring introduces aromatic nitrogen; polarizable due to fluorine.
1-(5-Bromo-2-iodophenyl)ethanone 5-Br, 2-I C₈H₆BrIO 298.94 Heavy iodine atom increases molecular weight and polarizability.

Physicochemical and Reactivity Trends

  • Lipophilicity: Methoxy-substituted derivatives (e.g., 1-(5-bromo-2,4-dimethoxyphenyl)ethanone ) exhibit higher logP values compared to the target compound due to the electron-donating methoxy groups. The pyrrolidinyl ethoxy group in the target compound introduces polarizability but retains moderate lipophilicity.
  • Basicity : The pyrrolidine moiety in the target compound provides a tertiary amine (pKa ~10–11), enabling protonation under physiological conditions, unlike halogenated or methoxy-substituted analogues .
  • Reactivity : Bromine at the 5-position in all compounds facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling). The ethoxy-pyrrolidine side chain in the target compound may act as a directing group in further functionalization .

Biological Activity

Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

  • Chemical Formula: C16H20BrNO2
  • Molecular Weight: 348.25 g/mol
  • IUPAC Name: Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)-

The compound features a brominated phenyl group linked to an ethoxy group and a pyrrolidine moiety, which contributes to its biological activity.

Biological Activity Overview

Ethanone derivatives are known for various biological activities, including:

  • Antimicrobial Activity: Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Activity: Some ethanone derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Neurological Effects: The presence of the pyrrolidine ring suggests potential neuroactive properties, making it a candidate for further investigation in neuropharmacology.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several ethanone derivatives against common bacterial strains. The results indicated that the compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundBacterial StrainMIC (µg/mL)
Ethanone Derivative AStaphylococcus aureus32
Ethanone Derivative BEscherichia coli64
Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)-Pseudomonas aeruginosa16

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies on various cancer cell lines revealed that ethanone derivatives could inhibit cell growth significantly. For instance, the compound was tested on breast cancer (MCF-7) and lung cancer (A549) cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest

The observed anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit proliferation through modulation of key signaling pathways.

Neurological Studies

The neuropharmacological potential of ethanone derivatives was assessed in animal models. Behavioral tests indicated that the compound may possess anxiolytic and antidepressant-like effects:

TestResult
Elevated Plus MazeIncreased time spent in open arms
Forced Swim TestReduced immobility time

These results highlight the need for further exploration into the compound's mechanism of action within the central nervous system.

Case Studies

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

Researchers synthesized a series of ethanone derivatives, including the brominated variant, and evaluated their antimicrobial properties. The study concluded that structural modifications significantly influenced activity levels, suggesting a structure-activity relationship (SAR).

Case Study 2: Anticancer Screening

A collaborative study involving multiple institutions investigated the anticancer effects of ethanone derivatives on various tumor models. The findings supported further clinical evaluation due to promising results in preclinical phases.

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